molecular formula C19H17FN2O B13440000 1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone

1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone

Cat. No.: B13440000
M. Wt: 308.3 g/mol
InChI Key: HLKIUOZYYGXOOR-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone is a complex organic compound that features a unique structure combining a fluorinated indole moiety with a phenylethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone typically involves multi-step organic reactions. One common approach is the cycloisomerization of allenyl indoles catalyzed by gold complexes . This method allows for the construction of the pyridoindole core with high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone is unique due to its specific combination of a fluorinated indole and a phenylethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

1-(6-fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone

InChI

InChI=1S/C19H17FN2O/c20-14-6-7-17-16(11-14)15-8-9-22(12-18(15)21-17)19(23)10-13-4-2-1-3-5-13/h1-7,11,21H,8-10,12H2

InChI Key

HLKIUOZYYGXOOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)F)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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